N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide
Description
This compound belongs to the indeno[1,2-c]pyrazole class, characterized by a fused indene-pyrazole core. Its structure includes a 3-tert-butyl group, 2-methyl substituent, and a 4-oxo moiety on the pyrazole ring, with a 2-methylpropanamide group attached at position 4. The tert-butyl group enhances steric bulk and metabolic stability, while the amide group introduces polarity, influencing solubility and binding interactions .
Properties
IUPAC Name |
N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-10(2)18(24)20-11-7-8-12-13(9-11)16(23)14-15(12)21-22(6)17(14)19(3,4)5/h7-10H,1-6H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPMQACGGDBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=NN(C(=C3C2=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide, also known by its CAS number 634154-97-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molar Mass | 290.37 g/mol |
| Density | 1.39 g/cm³ (predicted) |
| Boiling Point | 510 °C (predicted) |
| pKa | 9.15 (predicted) |
This compound primarily acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in various cellular processes including inflammation and cell death pathways. The inhibition of RIPK1 is significant as it can modulate necroptosis and apoptosis, both of which are linked to inflammatory diseases and cancer progression .
Therapeutic Implications
The compound has been studied for its potential therapeutic applications in conditions characterized by excessive inflammation and cell death. For instance, RIPK1 inhibitors have shown promise in preclinical models of ulcerative colitis and other inflammatory bowel diseases. A recent study demonstrated that GSK2982772, a RIPK1 inhibitor, was well tolerated in patients with active ulcerative colitis but did not show significant efficacy compared to placebo .
Case Studies
- Ulcerative Colitis : A randomized controlled trial evaluated the safety and pharmacodynamics of GSK2982772 in patients with ulcerative colitis. Although the compound was well tolerated with mild adverse effects reported, the clinical efficacy was not significantly different from placebo treatments .
- Cancer Research : In cancer models, RIPK1 inhibition has been associated with reduced tumor growth and improved survival rates in preclinical studies. The modulation of apoptotic pathways via RIPK1 inhibition suggests potential applications in cancer therapy .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing RIPK1 inhibitors. Modifications to the indeno-pyrazole structure have been shown to enhance selectivity and potency against RIPK1 while minimizing off-target effects .
Summary of Biological Activities
The biological activities associated with this compound include:
- Inhibition of RIPK1 : Critical for regulating cell death pathways.
- Potential anti-inflammatory effects : Particularly relevant in gastrointestinal diseases.
- Antitumor properties : Suggestive of applications in oncology.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
Antimicrobial Properties
N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide has shown potential antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in bacterial growth.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammatory responses. This is particularly relevant for conditions such as arthritis or other inflammatory diseases.
Pharmaceutical Research
In recent studies, researchers have explored the potential of this compound as a lead compound for developing new anti-inflammatory drugs. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines.
Antimicrobial Testing
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a dose-dependent response, with notable activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The indeno[1,2-c]pyrazole scaffold is shared among analogs, but substituents at positions 3, 6, and the pyrazole ring vary significantly:
Key Observations:
- Acyl Group Modifications: Replacing 2-methylpropanamide with cyclopropanecarboxamide reduces molecular weight slightly (323.40 vs. The trifluoroacetamide analog (351.34) adds electron-withdrawing properties, which may enhance metabolic resistance .
- Urea vs. Amide : The propylurea derivative (340.42) introduces hydrogen-bonding capabilities distinct from the amide group, possibly altering target selectivity .
- Biological Activity: The BTK inhibitor () demonstrates that methoxy and sulfonamide groups on the indeno-pyrazole core enable kinase inhibition, suggesting the target compound’s amide group could be optimized for similar applications .
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases hydrophobicity, while the amide group balances solubility. The trifluoroacetamide analog (351.34) is more lipophilic than the cyclopropanecarboxamide derivative .
- Thermal Stability: Melting points for indeno-pyrazole derivatives vary widely (e.g., 62.5–189.2°C in –2), but data for the target compound are unreported, highlighting a research gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
